

A Comprehensive Guide to the Solubility of 1,2-Dinitrobenzene in Organic Solvents

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Compound of Interest

Compound Name: 1,2-Dinitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of **1,2-dinitrobenzene** in various organic solvents. Understanding the solubility characteristics of this compound is paramount for its application in chemical synthesis, purification processes, and pharmaceutical development. This document compiles quantitative solubility data, details common experimental methodologies for solubility determination, and presents a visual workflow of these protocols.

Quantitative Solubility Data

Precise and comparable solubility data is crucial for designing and optimizing experimental and industrial processes. The following tables summarize the quantitative solubility of **1,2-dinitrobenzene** and its isomer, 1,3-dinitrobenzene, in a range of common organic solvents. The data for 1,3-dinitrobenzene is included to provide a comparative perspective on the influence of isomerism on solubility.

Table 1: Quantitative Solubility of **1,2-Dinitrobenzene** in Various Organic Solvents

Solvent	Chemical Formula	Solubility (g/100g of solvent)
Pyridine	C ₅ H ₅ N	27.03
Trichloromethane (Chloroform)	CHCl ₃	27.10
Ethyl acetate	C ₄ H ₈ O ₂	12.96
Benzene	C ₆ H ₆	5.66
Toluene	C ₇ H ₈	3.62
Methanol	CH ₃ OH	3.30
Ethanol	C ₂ H ₅ OH	1.90
Propanol	C ₃ H ₈ O	1.09

Note: The temperature for the solubility data in Table 1 was not specified in the source material, but it is typically measured at or around standard ambient temperature (approximately 20-25°C).

Table 2: Comparative Solubility of 1,3-Dinitrobenzene in Various Organic Solvents at Different Temperatures[1]

Solvent	Chemical Formula	Temperature (°C)	Solubility (g/100g of solvent)
Acetone	C ₃ H ₆ O	15	72.37
Benzene	C ₆ H ₆	18.2	39.45
Benzene	C ₆ H ₆	50	195.89
Bromobenzene	C ₆ H ₅ Br	20	22.7
Bromobenzene	C ₆ H ₅ Br	30.5	35.9
Bromobenzene	C ₆ H ₅ Br	58	121.7
Carbon tetrachloride	CCl ₄	16.2	1.18
Chloroform	CHCl ₃	17.6	32.4
Chloroform	CHCl ₃	32	52.4
Chloroform	CHCl ₃	57	153.2
Diethyl ether	(C ₂ H ₅) ₂ O	15	9.4
Ethanol (96%)	C ₂ H ₅ OH	20.5	3.5
Ethanol (96%)	C ₂ H ₅ OH	50	11.49
Ethyl acetate	C ₄ H ₈ O ₂	18.2	36.27
Ethyl acetate	C ₄ H ₈ O ₂	50	148.44
Methanol	CH ₃ OH	20.5	6.75
Methanol	CH ₃ OH	50	11.08
1-Propanol	C ₃ H ₈ O	20.5	2.4
Pyridine	C ₅ H ₅ N	20	106.2
Toluene	C ₇ H ₁₀	16.2	30.66

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Several methods are commonly employed, with the choice depending on the desired accuracy, the nature of the solute and solvent, and the available equipment. The most prevalent techniques are the isothermal saturation (shake-flask) method, gravimetric analysis, and spectroscopic methods.

Isothermal Saturation (Shake-Flask) Method

This is considered the "gold standard" for determining equilibrium solubility.

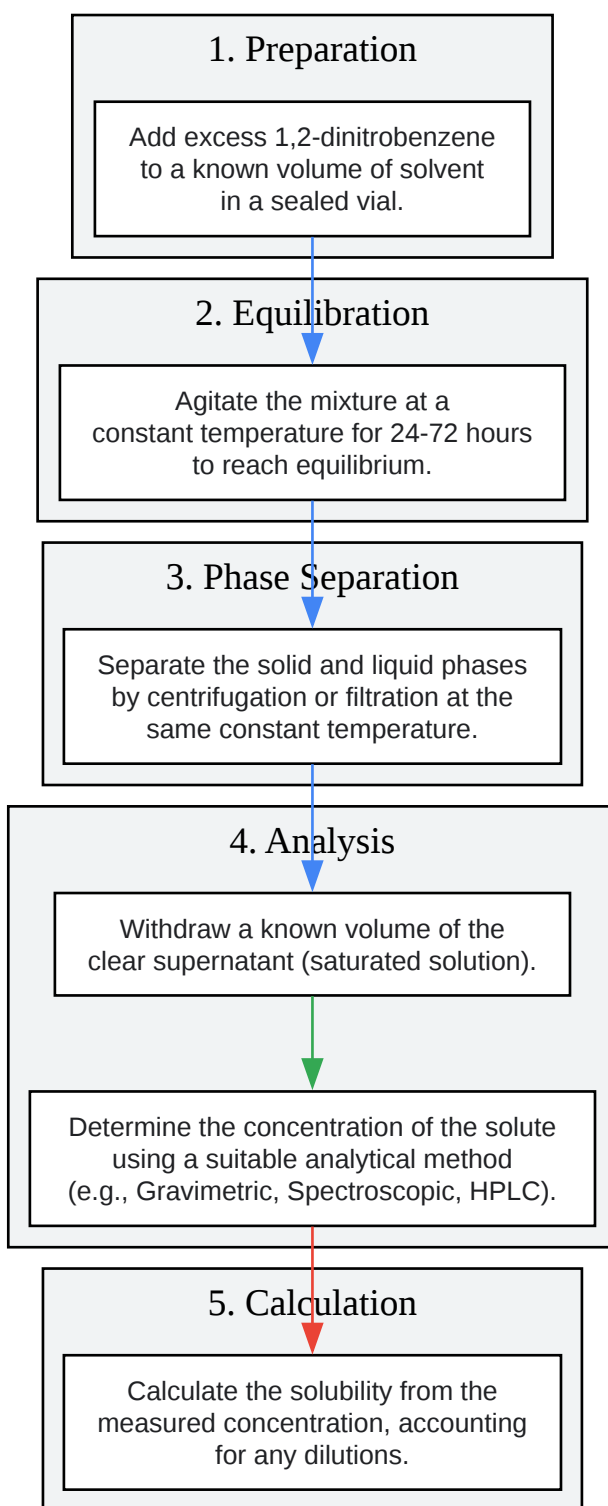
- **Preparation of a Saturated Solution:** An excess amount of the solid solute (**1,2-dinitrobenzene**) is added to a known volume or mass of the organic solvent in a sealed container, such as a screw-capped vial or a jacketed glass vessel. The presence of excess solid is crucial to ensure that a true equilibrium between the dissolved and undissolved solute is achieved.
- **Equilibration:** The container is placed in a thermostatically controlled environment, such as a shaker bath or a stirring system, to maintain a constant temperature. The mixture is then agitated for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined empirically by analyzing samples at different time intervals until the concentration of the solute in the solution remains constant.
- **Phase Separation:** After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. The separation of the solid and liquid phases can be achieved by centrifugation or filtration. It is critical to perform this step at the same temperature as the equilibration to avoid any changes in solubility.
- **Analysis of the Supernatant:** A known volume of the clear supernatant (the saturated solution) is carefully removed. The concentration of the solute in the supernatant is then determined using a suitable analytical technique. Common methods include:
 - **Gravimetric Analysis:** A known volume or mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid solute is then measured.
 - **Spectroscopic Analysis:** The saturated solution is diluted with a known factor, and its absorbance is measured using a UV-Vis spectrophotometer at the wavelength of

maximum absorbance (λ_{max}). The concentration is then calculated from a pre-established calibration curve.

- Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is often used for its high sensitivity and specificity. The saturated solution is appropriately diluted and injected into the HPLC system to determine the concentration of the solute.

General Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility using the isothermal saturation method.



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General workflow for experimental solubility determination.

Factors Influencing Solubility

The solubility of **1,2-dinitrobenzene** in organic solvents is influenced by several factors, including:

- **Polarity of the Solvent and Solute:** The principle of "like dissolves like" is a key determinant. **1,2-Dinitrobenzene** is a polar molecule due to the presence of two nitro groups. Therefore, it exhibits higher solubility in polar organic solvents.
- **Temperature:** For most solid solutes, solubility increases with increasing temperature, as demonstrated by the data for 1,3-dinitrobenzene in Table 2. This is because the dissolution process is often endothermic.
- **Intermolecular Forces:** The strength of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules plays a critical role. For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.
- **Molecular Structure:** The ortho-position of the nitro groups in **1,2-dinitrobenzene** can lead to intramolecular interactions that may affect its crystal lattice energy and, consequently, its solubility compared to the meta- and para-isomers.

This technical guide provides a foundational understanding of the solubility of **1,2-dinitrobenzene** in organic solvents, which is essential for its effective utilization in research and development. The provided data and experimental protocols serve as a valuable resource for scientists and professionals in the chemical and pharmaceutical industries.

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References

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